molecular formula C24H18FN3O B2393961 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-52-7

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2393961
CAS No.: 901247-52-7
M. Wt: 383.426
InChI Key: CSHPJUJWUORLDF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the structure enhances its chemical reactivity and biological interactions.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Quinoline ring construction: The pyrazole intermediate is then subjected to cyclization with an appropriate aromatic aldehyde or ketone in the presence of a catalyst such as Lewis acid.

    Introduction of substituents: The fluorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions using corresponding halogenated precursors.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different functional groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or interfere with DNA replication in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinolines with different substituents. These compounds share a common core structure but differ in their biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential therapeutic applications.

Some similar compounds include:

  • 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
  • 1-(4-bromophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
  • 1-(4-fluorophenyl)-3-(4-hydroxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-15-3-12-22-20(13-15)24-21(14-26-22)23(16-4-10-19(29-2)11-5-16)27-28(24)18-8-6-17(25)7-9-18/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHPJUJWUORLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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